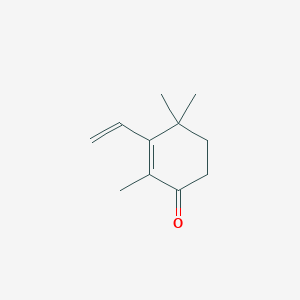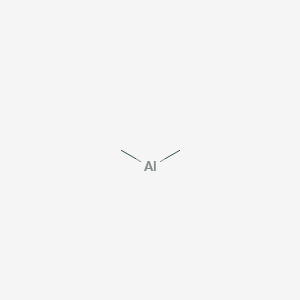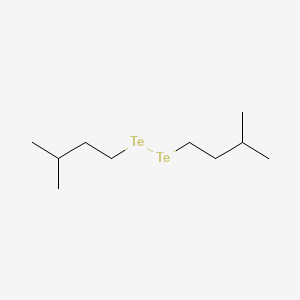
Bis(3-methylbutyl)ditellane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-methylbutyl)ditellane is an organotellurium compound with the molecular formula C10H22Te2 It consists of two tellurium atoms bonded to two 3-methylbutyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylbutyl)ditellane typically involves the reaction of tellurium with 3-methylbutyl halides under controlled conditions. One common method is the reaction of tellurium tetrachloride with 3-methylbutyl magnesium bromide (Grignard reagent) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of tellurium compounds.
化学反应分析
Types of Reactions
Bis(3-methylbutyl)ditellane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium and 3-methylbutyl derivatives.
Substitution: The tellurium atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide (TeO2) and 3-methylbutyl alcohol.
Reduction: Elemental tellurium and 3-methylbutyl derivatives.
Substitution: Various organotellurium halides.
科学研究应用
Bis(3-methylbutyl)ditellane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Bis(3-methylbutyl)ditellane involves its interaction with molecular targets such as enzymes and cellular components. The tellurium atoms can form bonds with sulfur-containing amino acids in proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- Bis(2-pyridyl)ditellane
- Bis(2-methylbutyl)ditellane
- Bis(3-methylbutyl)disulfide
Uniqueness
Bis(3-methylbutyl)ditellane is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
属性
| 79971-81-6 | |
分子式 |
C10H22Te2 |
分子量 |
397.5 g/mol |
IUPAC 名称 |
3-methyl-1-(3-methylbutylditellanyl)butane |
InChI |
InChI=1S/C10H22Te2/c1-9(2)5-7-11-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
VSLBKRLRAHDYCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC[Te][Te]CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




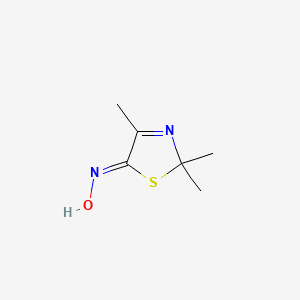
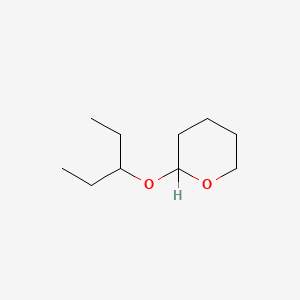
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
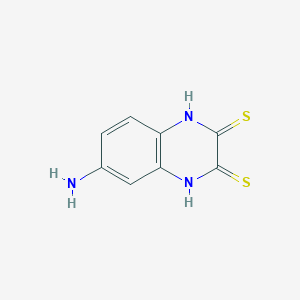
phosphane](/img/structure/B14416070.png)
